N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide
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Overview
Description
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of an ethylsulfonyl group and a hydroxyphenyl group attached to an acetamide backbone
Preparation Methods
The synthesis of N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide typically involves the reaction of 5-(ethylsulfonyl)-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Mechanism of Action
The mechanism of action of N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may play a role in binding to active sites, while the hydroxyphenyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide can be compared with similar compounds such as:
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide: This compound has a phenoxy group instead of an acetamide group, which may alter its chemical properties and reactivity.
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]benzamide: The presence of a benzamide group instead of an acetamide group can affect its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(14,15)8-4-5-10(13)9(6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCBJYTEIAXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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